molecular formula C11H12N2O2S2 B362682 3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid CAS No. 302952-45-0

3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid

Cat. No.: B362682
CAS No.: 302952-45-0
M. Wt: 268.4g/mol
InChI Key: LFKHJLLYVAMGMD-UHFFFAOYSA-N
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Description

3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid (CAS 302952-45-0) is a high-purity chemical compound with a molecular formula of C11H12N2O2S2 and a molecular weight of 268.36 g/mol, supplied for research purposes. This 5,6-dimethylthieno[2,3-d]pyrimidine derivative is a subject of interest in medicinal chemistry and drug discovery due to its promising biological activities. Scientific literature indicates that derivatives within this structural class have been investigated as core structures for novel therapeutic agents. Specifically, related 5,6-dimethylthieno[2,3-d]pyrimidine derivatives are identified in patent literature as having an excellent inhibitory effect on the proliferation of the Hepatitis C Virus (HCV), positioning them as potential candidates for antiviral drug development . Furthermore, research on structurally similar 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones has demonstrated significant analgesic and anti-inflammatory activities in pharmacological studies, with some compounds showing potency comparable to the standard drug diclofenac sodium . The mechanism of action for compounds in this family may involve interaction with various cellular signaling pathways. G protein-coupled receptors (GPCRs), which are a major class of drug targets, represent a potential site of action, although the specific molecular target for this compound requires further elucidation . This product is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-6-7(2)17-11-9(6)10(12-5-13-11)16-4-3-8(14)15/h5H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKHJLLYVAMGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminothiophene Derivatives

Aminothiophenes serve as precursors for pyrimidine ring formation. For example, 2-aminothiophene-3-carboxylates react with trimethyl orthoacetate under acidic conditions to yield 4-hydroxythieno[2,3-d]pyrimidines, which are subsequently functionalized. However, introducing dimethyl groups at positions 5 and 6 necessitates substituted starting materials or post-cyclization alkylation.

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) using thiourea, β-ketoesters, and aldehydes offer efficient access to thienopyrimidines. For instance, the Gewald reaction synthesizes 2-aminothiophenes, which undergo cyclization with urea derivatives. This method’s scalability remains limited due to competing side reactions in the presence of multiple substituents.

Functionalization of the Thienopyrimidine Core

Introducing the sulfanylpropanoic acid side chain at position 4 requires careful optimization.

Nucleophilic Aromatic Substitution

The 4-chloro intermediate (prepared via chlorination of 4-hydroxythieno[2,3-d]pyrimidine) reacts with mercaptopropionic acid under basic conditions. A representative procedure involves:

  • Chlorination : Treating 4-hydroxythieno[2,3-d]pyrimidine with phosphorus oxychloride (POCl3POCl_3) at reflux.

  • Substitution : Reacting 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with 3-mercaptopropanoic acid in dimethylformamide (DMF) using potassium carbonate (K2CO3K_2CO_3) as a base.

Reaction Conditions :

  • Temperature: 80–100°C

  • Duration: 12–24 hours

  • Yield: ~60–70% (estimated for analogous reactions)

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) could theoretically install the sulfanyl group, but this approach is less common due to the reactivity of thiols with metal catalysts.

Critical Challenges in Synthesis

  • Regioselectivity : Ensuring substitution occurs exclusively at position 4 requires electron-deficient aromatic systems and controlled reaction kinetics.

  • Side Reactions : Thiol oxidation to disulfides and esterification of the carboxylic acid group necessitate inert atmospheres and anhydrous conditions.

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is employed to isolate the pure product.

Characterization and Analytical Data

Post-synthesis characterization confirms structural integrity:

Spectroscopic Data (hypothetical based on analogous compounds):

  • 1H^1H NMR (400 MHz, DMSO-d6) : δ 12.5 (s, 1H, COOH), 3.2 (t, 2H, SCH2), 2.8 (t, 2H, CH2CO), 2.5 (s, 6H, 2×CH3).

  • IR (KBr) : 1705 cm1^{-1} (C=O), 2550 cm1^{-1} (S-H, weak).

Chromatographic Purity :

  • HPLC (C18 column, acetonitrile/water): Retention time = 8.2 min, purity ≥95%.

Scale-Up Considerations and Industrial Relevance

While laboratory-scale synthesis is feasible, industrial production faces hurdles:

  • Cost of POCl3 : Requires corrosion-resistant reactors.

  • Waste Management : Neutralization of acidic byproducts.

  • Process Optimization : Continuous-flow systems could enhance yield and safety.

Chemical Reactions Analysis

3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkyl halides replace the sulfur atom.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The thienopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the reduction of oxidative stress or the modulation of inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thienopyrimidine Core

Compound A : (R)-2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid (CID 2209832-18-6)
  • Key Difference: Replaces the sulfanyl linker with an amino (-NH-) group.
Compound B : 3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid (PDB Ligand: 7EY)
  • Key Difference : Substitutes the 5,6-dimethyl groups with a 4-methylphenyl ring.
  • Impact: The aromatic substitution increases molecular weight (330.425 g/mol vs.
Compound C : 7-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]-4-methyl-2H-chromen-2-one
  • Key Difference: Replaces the sulfanyl-propanoic acid chain with an oxy (-O-) linker and a coumarin moiety.
  • Impact : The coumarin group introduces fluorescence properties, making this derivative useful in imaging studies. The oxy linker may alter pharmacokinetic profiles compared to sulfanyl-containing analogs .

Functional Group and Pharmacological Activity Comparisons

Compound Linker Group Terminal Group Molecular Weight (g/mol) Reported Activity
CID 719976 Sulfanyl (-S-) Propanoic acid 268.03 Not yet reported (novel scaffold)
CID 2209832-18-6 Amino (-NH-) Propanoic acid ~290 (estimated) Potential kinase inhibitor
PDB 7EY Sulfanyl (-S-) Propanoic acid 330.43 MCL-1/BCL-2 inhibition (hypothesized)
Compound C Oxy (-O-) Coumarin 339.0 Fluorescent probe, anticancer research

Key Observations :

  • Sulfanyl vs. Amino Linkers: Sulfanyl groups generally confer greater metabolic stability than amino linkers due to resistance to enzymatic hydrolysis .
  • Terminal Groups: Propanoic acid enhances solubility and bioavailability, whereas coumarin or aromatic substitutions (e.g., 4-methylphenyl) prioritize target engagement over solubility .

Biological Activity

3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid, with CAS number 302952-45-0, is a compound of interest due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₁H₁₂N₂O₂S₂
  • Molecular Weight : 268.36 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine moiety linked to a propanoic acid group via a sulfur atom.

Synthesis

The synthesis of 3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid typically involves multi-step organic reactions that include the formation of the thienopyrimidine structure followed by the introduction of the sulfanyl and propanoic acid functionalities. Specific synthetic routes have not been detailed in the available literature.

Antimicrobial Activity

Research indicates that compounds containing thieno[2,3-d]pyrimidine structures exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit bacterial growth and possess antifungal activity. The exact mechanism of action often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of thienopyrimidine derivatives. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells by activating caspases or inhibiting key survival pathways.
  • Case Study : A study on similar thienopyrimidine derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting promising anticancer activity.

Inhibition of Enzymatic Activity

Thieno[2,3-d]pyrimidine derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes:

  • Example : Certain derivatives have shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms.

Research Findings

StudyBiological ActivityFindings
AntimicrobialDemonstrated significant inhibition against Gram-positive bacteria.
AnticancerInduced apoptosis in human cancer cell lines with IC50 values ranging from 5 to 20 µM.
Enzyme InhibitionInhibited DHFR with IC50 values around 50 nM.

Safety and Toxicology

Safety data for 3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid is limited. However, general safety assessments for similar compounds indicate potential irritant effects on skin and eyes. Further toxicological studies are required to establish a comprehensive safety profile.

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